ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid
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Overview
Description
NCO 700 is a synthetic inhibitor of calcium-activated protease. It is primarily used in scientific research due to its ability to inhibit specific proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds . The compound has a molecular formula of C52H80N6O20S and a molecular weight of 1141.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NCO 700 involves the condensation of N-(tert-butoxycarbonyl)-L-leucine with 1-(2,3,4-trimethoxybenzyl)piperazine using N-hydroxysuccinimide and dicyclohexylcarbodiimide in dichloromethane. The resulting acylated piperazine is then deprotected with dry hydrochloric acid in ethyl acetate, yielding the leucine derivative. This compound is further condensed with trans-epoxysuccinic acid monoethyl ester using dicyclohexylcarbodiimide and N-hydroxysuccinimide, followed by treatment with sulfuric acid .
Industrial Production Methods: Industrial production methods for NCO 700 are not widely documented, but the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: NCO 700 undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Sodium hypochlorite, hydrogen peroxide, and hypoxanthine-xanthine oxidase systems are commonly used reagents.
Substitution Reactions: Reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide are used in the synthesis process.
Major Products Formed: The major products formed from these reactions include various derivatives of NCO 700, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
NCO 700 has several scientific research applications, including:
Mechanism of Action
NCO 700 exerts its effects by inhibiting calcium-activated proteases, which are enzymes involved in the breakdown of proteins. The compound binds to the active site of the protease, preventing it from hydrolyzing peptide bonds. This inhibition can lead to reduced protein degradation and altered cellular processes .
Comparison with Similar Compounds
TOP-008: Another epoxide-containing piperazine with similar anti-cancer properties.
Carazostatin and Pyrrolostatin: Compounds used in free-radical research with applications in studying oxidative damage to biological tissues.
Uniqueness of NCO 700: NCO 700 is unique due to its specific inhibition of calcium-activated proteases and its ability to scavenge active oxygen species. Its molecular structure and functional groups make it particularly effective in these roles, distinguishing it from other similar compounds .
Properties
CAS No. |
84579-82-8 |
---|---|
Molecular Formula |
C52H80N6O20S |
Molecular Weight |
1141.3 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m11./s1 |
InChI Key |
AWNIEFSZNNQBRL-ZCNUETMSSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
Synonyms |
is(ethyl-3-(3-methyl-1-(4-(2,3,4-trimethoxyphenylmethyl)piperazin-1-ylcarbonyl)butylcarbamoyl)oxiran-2-carboxylate) NCO 700 NCO-700 NCO-700 sulfate oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, ethyl ester, (2R-(2alpha,3beta(S*)))-, sulfate (2:1) |
Origin of Product |
United States |
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